![molecular formula C16H18N2O3S B2715149 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea CAS No. 865612-97-1](/img/structure/B2715149.png)
1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea
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Description
1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea, also known as DMTU, is a thiourea derivative that has been extensively studied for its antioxidant and cytoprotective properties. It is a small molecule with a molecular weight of 308.38 g/mol and a chemical formula of C15H18N2O3S.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including those similar to 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea, have been extensively studied. For example, Mushtaque et al. (2016) synthesized a compound and elucidated its structure using FT-IR, 1H-NMR, and mass spectrophotometry. Computational quantum chemical studies, including IR, UV, NBO analysis performed by DFT, provided insights into the molecular docking, DNA binding, cytotoxicity, and the compound's stability and chemical properties (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Research on thiourea derivatives has demonstrated significant DNA binding capabilities. The binding energy and interaction with B-DNA have been quantified through molecular docking studies, indicating potential applications in understanding compound-DNA interactions and their implications in medicinal chemistry and drug design (Mushtaque et al., 2016).
Biological Activities
Thiourea derivatives have been explored for their biological activities, including antioxidant, antibacterial, antifungal, and anti-cancer properties. Studies on nitrosubstituted acyl thioureas have shown significant DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities, suggesting a wide range of potential therapeutic applications (Tahir et al., 2015).
Quantum Chemical Calculations
Quantum chemical calculations offer insights into the electronic structure and reactivity of thiourea derivatives. These studies help in understanding the molecular geometry, electronic distribution, and potential sites for chemical reactions, providing a foundation for designing compounds with desired chemical and biological properties (Abosadiya et al., 2019).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-19-12-6-4-5-11(9-12)17-16(22)18-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEHBOUWSYPEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
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